molecular formula C11H11N3O2S2 B13427604 5-(Indolin-1-ylsulfonyl)thiazol-2-amine

5-(Indolin-1-ylsulfonyl)thiazol-2-amine

Cat. No.: B13427604
M. Wt: 281.4 g/mol
InChI Key: BHJZGHBTESXOPE-UHFFFAOYSA-N
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Description

5-(Indolin-1-ylsulfonyl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic systems in a single molecule imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Indolin-1-ylsulfonyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(Indolin-1-ylsulfonyl)oxazole-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.

    5-(Indolin-1-ylsulfonyl)imidazole-2-amine: Contains an imidazole ring instead of a thiazole ring.

    5-(Indolin-1-ylsulfonyl)pyrrole-2-amine: Features a pyrrole ring in place of the thiazole ring.

Uniqueness

5-(Indolin-1-ylsulfonyl)thiazol-2-amine is unique due to the presence of both indole and thiazole rings, which confer distinct chemical reactivity and biological activity. The thiazole ring, in particular, enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry .

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11N3O2S2/c12-11-13-7-10(17-11)18(15,16)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H2,12,13)

InChI Key

BHJZGHBTESXOPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CN=C(S3)N

Origin of Product

United States

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